molecular formula C9H6BrFN2 B2791177 6-Bromo-8-fluoroisoquinolin-3-amine CAS No. 1260815-69-7

6-Bromo-8-fluoroisoquinolin-3-amine

Cat. No. B2791177
M. Wt: 241.063
InChI Key: JCIBQHVIBLSPME-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroisoquinolin-3-amine (BFIQA) is a synthetic compound that has been studied for its various applications in scientific research. It is a heterocyclic compound with a nitrogen-containing ring structure, and is a derivative of isoquinolyl amine. BFIQA has been used in a variety of scientific research studies due to its unique properties and its ability to act as a ligand for certain receptors.

Scientific Research Applications

  • 6-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the CAS Number: 1260815-69-7 and Linear Formula: C9H6BrFN2 . It is available in a yellow to brown solid form .

  • A related compound, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine , has been synthesized and studied . This compound incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . The synthesis involved mixing the corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline and refluxing for 16 hours, followed by the addition of Hünig’s base . The compound was characterized with 1H/13C-NMR and high-resolution mass spectra (HRMS) .

A related compound, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine , has been synthesized and studied . This compound incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . The synthesis involved mixing the corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline and refluxing for 16 hours, followed by the addition of Hünig’s base . The compound was characterized with 1H/13C-NMR and high-resolution mass spectra (HRMS) .

A related compound, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine , has been synthesized and studied . This compound incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . The synthesis involved mixing the corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline and refluxing for 16 hours, followed by the addition of Hünig’s base . The compound was characterized with 1H/13C-NMR and high-resolution mass spectra (HRMS) .

properties

IUPAC Name

6-bromo-8-fluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBQHVIBLSPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoroisoquinolin-3-amine

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